An In-depth Technical Guide to 4-(Fluorosulfonyl)-3-methoxybenzoic Acid: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(Fluorosulfonyl)-3-methoxybenzoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Structure and Significance
This technical guide focuses on the synthesis, properties, and applications of the substituted benzoic acid derivative with the CAS number 935534-26-2 . While the initial inquiry concerned "3-(Fluorosulfonyl)-4-methoxybenzoic acid," extensive database searches have revealed that the commercially available and scientifically documented compound is its isomer: 4-(Fluorosulfonyl)-3-methoxybenzoic acid . This guide will therefore detail the characteristics and utility of this specific isomer, a compound of increasing importance at the intersection of medicinal chemistry, chemical biology, and covalent inhibitor design.
The strategic placement of a methoxy group and a highly reactive fluorosulfonyl group on a benzoic acid scaffold makes this molecule a bifunctional building block of significant interest. The carboxylic acid provides a versatile handle for amide bond formation, esterification, and other classical transformations, while the fluorosulfonyl moiety serves as a potent electrophilic "warhead" for forging covalent bonds with nucleophilic amino acid residues in proteins. Furthermore, its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry opens avenues for the rapid and efficient construction of complex molecular architectures. This guide will provide a comprehensive overview of this compound, from its fundamental properties to its cutting-edge applications.
Core Identifiers and Physicochemical Properties
A clear understanding of a compound's fundamental identifiers and properties is paramount for its effective use in a research setting.
| Identifier | Value | Source |
| CAS Number | 935534-26-2 | , |
| IUPAC Name | 4-(Fluorosulfonyl)-3-methoxybenzoic acid | |
| Molecular Formula | C₈H₇FO₅S | |
| Molecular Weight | 234.20 g/mol | |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |
| InChI Key | MMGFERAHRYVWRR-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Synthesis and Purification
Proposed Synthetic Pathway
The most plausible synthetic route commences with the readily available 4-amino-3-methoxybenzoic acid, which can be converted to the diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. Subsequent halogen exchange yields the desired fluorosulfonyl moiety.
Caption: Proposed synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on well-established methods for the synthesis of aryl sulfonyl fluorides from aryl amines.[1][2] Researchers should optimize conditions for this specific substrate.
Step 1: Diazotization and Sulfonylation (Sandmeyer-type Reaction)
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Dissolution: Dissolve 4-amino-3-methoxybenzoic acid in a suitable aqueous acidic solution (e.g., concentrated HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
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Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
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Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Pour the reaction mixture into ice-water. The crude 4-(chlorosulfonyl)-3-methoxybenzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Halogen Exchange to the Sulfonyl Fluoride
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Reaction Setup: In a flask equipped with a reflux condenser, suspend the crude 4-(chlorosulfonyl)-3-methoxybenzoic acid in a suitable solvent such as acetonitrile.
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Fluorination: Add an excess of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can accelerate the reaction.[1]
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Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Purification: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(fluorosulfonyl)-3-methoxybenzoic acid.
Reactivity and Mechanistic Insights
The utility of 4-(fluorosulfonyl)-3-methoxybenzoic acid in drug discovery stems from the distinct reactivity of its two functional groups.
The Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of medicinal chemistry, offering a reliable anchor point for derivatization. It readily undergoes standard transformations, including:
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Amide Bond Formation: Coupling with amines using standard reagents like HCTU, HATU, or EDC to generate a diverse library of amides.
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters.
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Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like borane or lithium aluminum hydride, providing another point for diversification.
The Fluorosulfonyl Moiety: A Covalent Warhead and SuFEx Hub
The fluorosulfonyl group is a powerful electrophile, yet it exhibits a unique balance of stability and reactivity, making it an attractive "warhead" for covalent inhibitors.
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Covalent Inhibition: It can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within the binding site of a target protein.[3] This forms a stable covalent bond, leading to irreversible inhibition. This is particularly advantageous for enhancing potency and duration of action.
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Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The S-F bond can be selectively activated to react with nucleophiles, a process termed SuFEx click chemistry. This reaction is highly efficient and chemoselective, allowing for the rapid connection of molecular fragments under mild conditions. This is invaluable for high-throughput synthesis of compound libraries in drug discovery.
Caption: Key reaction pathways of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
Applications in Drug Discovery and Chemical Biology
The unique properties of 4-(fluorosulfonyl)-3-methoxybenzoic acid position it as a valuable building block in several areas of modern drug discovery.
Targeted Covalent Inhibitors
The development of targeted covalent inhibitors has seen a resurgence, with several approved drugs demonstrating their clinical efficacy.[4] The fluorosulfonyl group is an attractive warhead for targeting non-cysteine residues, which significantly expands the scope of "druggable" proteins. By incorporating 4-(fluorosulfonyl)-3-methoxybenzoic acid into a scaffold that provides affinity for a specific protein target, researchers can design potent and selective irreversible inhibitors. This is particularly relevant in oncology, for example, in the development of kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for binding to a biological target. 4-(Fluorosulfonyl)-3-methoxybenzoic acid, with its molecular weight of 234.20 g/mol , falls within the typical fragment-like chemical space. It can be used to identify initial hits that can then be elaborated into more potent leads. The carboxylic acid provides a vector for fragment growing or linking, while the fluorosulfonyl group can be used to map out nearby nucleophilic residues in the protein binding pocket.
Chemical Probes and Activity-Based Protein Profiling (ABPP)
The reactivity of the fluorosulfonyl group makes this compound and its derivatives suitable for the development of chemical probes. These probes can be used to identify and characterize new drug targets through ABPP. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the carboxylic acid, researchers can use the resulting probe to covalently label proteins in complex biological systems, which can then be identified by mass spectrometry.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 4-(fluorosulfonyl)-3-methoxybenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-S couplings), and the methoxy carbon.
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¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the fluorosulfonyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and C-O and C-F stretches.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 4-(fluorosulfonyl)-3-methoxybenzoic acid.
| Hazard Statement | Code |
| Causes severe skin burns and eye damage | H314 |
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion and Future Outlook
4-(Fluorosulfonyl)-3-methoxybenzoic acid is a highly versatile and valuable building block for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a readily derivatizable carboxylic acid with a reactive fluorosulfonyl group, provides a powerful tool for the synthesis of targeted covalent inhibitors, chemical probes, and diverse compound libraries via SuFEx click chemistry. As the field of covalent drug discovery continues to expand beyond cysteine targeting, the demand for well-characterized and readily accessible building blocks like 4-(fluorosulfonyl)-3-methoxybenzoic acid is set to increase. Future research will likely see this compound and its analogs utilized in the development of novel therapeutics for a wide range of diseases.
References
- Bianchi, T. A., & Cate, L. A. (1977). A convenient and economical synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032.
- Qin, H., & Sun, X. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16086-16090.
- Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(2), 437-442.
- Willis, M. C., & Bagley, S. W. (2014). Palladium-Catalyzed Synthesis of Arylsulfonyl Fluorides from Aryl Bromides.
- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Preston, A. N., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Chemical Science, 12(3), 1121-1127.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
- Sharpless, K. B., et al. (2019). SuFEx-enabled high-throughput medicinal chemistry.
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PubChem. (n.d.). 4-(Fluorosulfonyl)-3-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
